5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4S3/c1-2-24(19,20)18-9-3-4-11-5-6-12(10-13(11)18)17-25(21,22)15-8-7-14(16)23-15/h5-8,10,17H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGKGBXUXJJLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Tetrahydroquinoline Core
Cyclization of Aniline Derivatives
The tetrahydroquinoline scaffold is commonly synthesized via Bischler-Napieralski cyclization or Friedländer annulation .
Representative Protocol (Adapted from EP1873144B1):
- Starting material : 7-Nitro-1,2,3,4-tetrahydroquinoline.
- Reaction : Cyclization of 3-(3-nitrophenyl)propionamide using polyphosphoric acid (PPA) at 150°C for 6 hours.
- Yield : 65–70%.
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | PPA, 150°C, 6h | 7-Nitro-1,2,3,4-tetrahydroquinoline | 68 |
Introduction of the Ethylsulfonyl Group
Sulfonation of the N1 Position
The ethylsulfonyl group is introduced via reaction of the secondary amine with ethanesulfonyl chloride under basic conditions.
Optimized Method (US9045428B2):
- Conditions :
- Solvent : Dichloromethane (DCM).
- Base : Triethylamine (TEA, 2.5 eq).
- Temperature : 0°C → room temperature (RT), 12 hours.
- Yield : 82%.
| Starting Material | Reagent | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 7-Nitro-1,2,3,4-tetrahydroquinoline | Ethanesulfonyl chloride | TEA | DCM | 1-(Ethylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline | 82 |
Reduction of the Nitro Group
Catalytic Hydrogenation
The nitro group at C7 is reduced to an amine using Raney Nickel or Pd/C .
Protocol (Ambeed, 202658-88-6):
- Conditions :
- Catalyst : Raney Nickel (10% w/w).
- Solvent : Methanol.
- Pressure : H₂ (50 psi), 25°C, 4 hours.
- Yield : 90%.
| Substrate | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 1-(Ethylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline | Raney Ni | MeOH | 1-(Ethylsulfonyl)-7-amino-1,2,3,4-tetrahydroquinoline | 90 |
Sulfonamide Coupling at C7
Reaction with 5-Chlorothiophene-2-Sulfonyl Chloride
The final step involves coupling the C7-amine with 5-chlorothiophene-2-sulfonyl chloride .
Optimized Conditions (EJChem, 2020):
- Base : Pyridine (1.2 eq).
- Solvent : Tetrahydrofuran (THF).
- Temperature : 0°C → RT, 6 hours.
- Yield : 75%.
| Amine | Sulfonyl Chloride | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 1-(Ethylsulfonyl)-7-amino-1,2,3,4-tetrahydroquinoline | 5-Chlorothiophene-2-sulfonyl chloride | Pyridine | THF | Target Compound | 75 |
Purification and Characterization
Chromatographic Purification
Comparative Analysis of Methods
| Step | Method | Advantages | Limitations |
|---|---|---|---|
| Tetrahydroquinoline synthesis | Bischler-Napieralski | High regioselectivity | Requires harsh acids (PPA) |
| Sulfonation | TEA/DCM | Mild conditions | Excess base needed |
| Nitro reduction | Raney Ni/H₂ | High yield | Catalyst cost |
| Sulfonamide coupling | Pyridine/THF | Scalable | Sensitive to moisture |
Industrial-Scale Considerations
Challenges and Solutions
- Challenge : Epimerization during sulfonylation.
- Solution : Use of non-polar solvents (e.g., toluene).
- Challenge : Low solubility of intermediates.
- Solution : Sonication or microwave-assisted reactions.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide can undergo several types of chemical reactions:
Oxidation: : Under certain conditions, the ethylsulfonyl group can be oxidized to form sulfonic acids.
Reduction: : Reduction reactions can convert the sulfonamide group to its corresponding amine or other derivatives.
Substitution: : The chloro group can participate in nucleophilic substitution reactions, being replaced by various nucleophiles.
Cyclization: : The compound can form cyclic derivatives through reactions involving the thiophene and tetrahydroquinoline moieties.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate for oxidation.
Reducing agents such as lithium aluminum hydride for reduction.
Nucleophiles including amines, thiols, and phenols for substitution reactions.
Major Products
Sulfonic acids from oxidation.
Amines or other derivatives from reduction.
Substituted products with various nucleophiles.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression. In vitro studies have shown promising results against various cancer cell lines.
- Case Study : A related tetrahydroquinoline derivative demonstrated an IC50 value of 0.048 µM against A549 lung cancer cells, indicating potent antitumor activity with minimal cytotoxicity towards normal cells.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Mechanism : Similar sulfonamide derivatives have shown the ability to inhibit pro-inflammatory cytokines in vitro.
- Preclinical Models : Studies suggest that these compounds can significantly reduce inflammation in animal models.
Antimicrobial Activity
This compound may exhibit antimicrobial properties:
- Sulfonamide Group : The presence of the sulfonamide moiety enhances its antibacterial activity by inhibiting bacterial dihydropteroate synthase, crucial for folate synthesis.
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions that may utilize reagents such as chlorosulfonic acid for sulfonylation and phosphorus oxychloride for chlorination. Reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide depends on its target:
Molecular Targets: : May interact with proteins, enzymes, or DNA, depending on its structure and substituents.
Pathways Involved: : Could influence cellular pathways such as apoptosis, cell cycle regulation, or signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrahydroquinoline Ring
5-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
- Structural Difference: Replaces the ethylsulfonyl group with a propanoyl (CH₂CH₂CO-) substituent.
- This may reduce metabolic stability compared to the sulfonamide group in the target compound.
- Molecular Weight : 422.94 g/mol (vs. 457.97 g/mol for the target compound), indicating a lighter structure with fewer sulfur atoms .
5-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide
- Structural Difference: Features a branched 2-methylpropanoyl group and a methyl substituent on the thiophene ring.
- Impact : The methyl group on thiophene may reduce steric hindrance, enhancing binding to hydrophobic pockets. However, the absence of chlorine could diminish electrophilic reactivity.
- Molecular Weight : 378.51 g/mol , significantly lower than the target compound, suggesting differences in pharmacokinetic profiles .
Variations in the Sulfonamide-Linked Moieties
5-chloro-N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide
- Structural Difference: Replaces the tetrahydroquinoline core with a dihydroisoquinoline system and introduces a dimethylaminophenyl group.
- The dihydroisoquinoline moiety may confer distinct conformational flexibility.
- Molecular Weight : 476.06 g/mol , heavier than the target compound, which could influence bioavailability .
Pharmacologically Active Analogs from Patent Literature
Examples from patent literature include:
- 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid: Incorporates a benzothiazole group, which is known for enhancing binding to kinase targets. The carboxylic acid moiety improves water solubility but may limit membrane permeability .
- 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl]pyridine-2-carboxylic acid: Features an adamantane group, which increases lipophilicity and CNS penetration. This contrasts with the target compound’s ethylsulfonyl group, which prioritizes peripheral activity .
Key Data Tables
Table 1: Molecular Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Differences |
|---|---|---|---|
| Target Compound | C₁₆H₁₈ClN₂O₄S₃ | 457.97 | Ethylsulfonyl, Chlorine |
| 5-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide | C₁₇H₁₈ClN₂O₃S₂ | 422.94 | Propanoyl (vs. ethylsulfonyl) |
| 5-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide | C₁₈H₂₂N₂O₃S₂ | 378.51 | 2-methylpropanoyl, Methyl (vs. chlorine) |
| 5-chloro-N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide | C₂₃H₂₆ClN₃O₂S₂ | 476.06 | Dihydroisoquinoline, Dimethylaminophenyl |
Table 2: Available Quantities (Screening Data)
| Compound ID | Available Quantity | Key Structural Feature |
|---|---|---|
| G501-0450 | 33 mg | Dihydroisoquinoline, dimethylaminophenyl |
| G503-0233 | 18 mg | 2-methylpropanoyl, methyl-thiophene |
Research Implications
- The ethylsulfonyl group in the target compound likely offers superior metabolic stability over propanoyl or methylpropanoyl analogs due to its electron-withdrawing nature and resistance to enzymatic hydrolysis .
- Chlorine at the 5-position may enhance target affinity compared to methyl-substituted analogs, as observed in sulfonamide-based kinase inhibitors .
- Further pharmacological studies are required to compare binding affinities, solubility, and in vivo efficacy across these analogs.
Biological Activity
5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its efficacy.
The molecular formula of the compound is with a molecular weight of approximately 420.94 g/mol. The structure features a tetrahydroquinoline core with ethylsulfonyl and thiophene groups, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its sulfonamide group, which is known for mimicking natural substrates to inhibit specific enzymes. This inhibition can affect various metabolic pathways, potentially leading to therapeutic effects against certain diseases. The interaction with cellular receptors and signaling pathways is also crucial in mediating its biological effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related sulfonamides have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 31.25 to 62.5 µg/mL against various strains such as Escherichia coli and Staphylococcus aureus .
Antitumor Activity
In vitro studies have suggested that this compound may possess antitumor properties. For example, the combination of similar sulfonamide compounds with other agents has shown enhanced antiproliferative effects in cancer cell lines. These findings imply that this compound could be explored further for its potential in cancer therapy .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of a series of sulfonamide derivatives similar to the target compound. The derivatives were tested against various pathogens, revealing that modifications in the sulfonamide structure significantly influenced their antibacterial potency .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 31.25 | E. coli |
| Compound B | 62.5 | S. aureus |
Study 2: Antitumor Effects
Another investigation focused on the effects of combining sulfonamide derivatives with established chemotherapeutics in xenograft models of cancer. The results indicated that these combinations led to reduced tumor growth compared to monotherapy treatments, suggesting a synergistic effect .
Q & A
Q. Analytical Techniques :
- NMR Spectroscopy : Confirms regioselectivity and functional group integrity (e.g., sulfonamide -SO₂NH- protons at δ 3.1–3.5 ppm, thiophene aromatic protons).
- HPLC : Quantifies purity (>95% by reverse-phase chromatography).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₆H₁₆ClN₂O₄S₂: 415.0) .
Advanced: How can researchers optimize the sulfonamide coupling reaction to improve yield and minimize byproducts?
Methodological Answer:
- Statistical Design of Experiments (DoE) : Use a central composite design to test variables (temperature, solvent polarity, catalyst loading). For example, dimethylformamide (DMF) at 80°C with 1.2 eq. of sulfonyl chloride enhances coupling efficiency.
- Kinetic Monitoring : Track reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy to identify optimal reaction termination points.
- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb residual moisture, which can hydrolyze sulfonyl chloride intermediates .
Basic: Which functional groups in the compound are critical for its reactivity, and how are they characterized?
Methodological Answer:
- Key Functional Groups :
- Sulfonamide (-SO₂NH-) : Participates in hydrogen bonding with biological targets.
- Ethylsulfonyl (-SO₂Et) : Enhances solubility and metabolic stability.
- Chlorothiophene : Influences π-π stacking interactions.
- Characterization Methods :
- FT-IR : Sulfonamide S=O asymmetric stretches (~1350 cm⁻¹) and N-H bends (~1550 cm⁻¹).
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and sulfonamide-linked methylene groups (δ 3.0–3.5 ppm).
- X-ray Crystallography : Resolves spatial arrangement of the tetrahydroquinoline-thiophene interface .
Advanced: How to resolve contradictions in reported biological activity data for structurally analogous sulfonamides?
Methodological Answer:
- Standardized Assays : Re-evaluate activities under uniform conditions (e.g., fixed ATP concentrations in kinase inhibition assays).
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethylsulfonyl with methylsulfonyl) to isolate contributing factors.
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against targets like acetylcholinesterase. Validate with surface plasmon resonance (SPR) for binding affinity measurements .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Storage : Protect from light (amber vials), moisture (desiccants), and oxygen (argon/vacuum sealing). Store at -20°C for long-term stability.
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring to detect hydrolysis or oxidation byproducts .
Advanced: What experimental and computational strategies elucidate the compound’s mechanism of enzyme inhibition?
Methodological Answer:
- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/uncompetitive).
- Molecular Dynamics (MD) Simulations : Simulate binding trajectories (e.g., using GROMACS ) to assess interactions with catalytic residues.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of target binding.
- Mutagenesis Studies : Engineer enzyme variants (e.g., Ala-scanning) to identify critical binding residues .
Basic: How is the compound’s solubility profile determined, and what solvents are optimal for in vitro assays?
Methodological Answer:
- Solubility Testing : Use a shake-flask method with UV-Vis quantification. Common solvents:
- DMSO : For stock solutions (50 mM).
- Aqueous Buffers (pH 7.4) : With 0.1% Tween-80 for colloidal dispersion.
- LogP Measurement : Reverse-phase HPLC to estimate partition coefficient (predicted LogP ~2.5) .
Advanced: How to design a SAR study to enhance the compound’s blood-brain barrier (BBB) permeability?
Methodological Answer:
- In Silico Predictors : Use BBB Score algorithms (e.g., SwissADME) to prioritize analogs with lower polar surface area (<90 Ų).
- Pro-drug Strategies : Introduce lipophilic moieties (e.g., ester-linked groups) cleaved enzymatically post-BBB penetration.
- In Vivo Validation : Conduct microdialysis in rodent models to measure cerebrospinal fluid (CSF) concentrations .
Table 1: Key Synthetic Intermediates and Analytical Benchmarks
| Intermediate | Characterization Method | Critical Data Points | Reference |
|---|---|---|---|
| Tetrahydroquinoline Core | ¹H NMR, HPLC | δ 2.8–3.2 ppm (methylene protons), RT = 8.2 min | |
| Ethylsulfonyl Derivative | FT-IR, ESI-MS | S=O stretch: 1345 cm⁻¹, m/z 315.0 | |
| Final Compound | X-ray Crystallography | Dihedral angle: 85° between rings |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
